molecular formula C8H6BrNO B1528772 1-Bromo-3-isocyanato-2-methyl-benzene CAS No. 1261475-16-4

1-Bromo-3-isocyanato-2-methyl-benzene

Cat. No. B1528772
M. Wt: 212.04 g/mol
InChI Key: PSXWSKMUMKTPLF-UHFFFAOYSA-N
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Description

1-Bromo-3-isocyanato-2-methyl-benzene is a chemical compound with the molecular formula C8H6BrNO . It has a molecular weight of 212.05 . The compound is also known by its IUPAC name, 1-bromo-3-isocyanato-2-methylbenzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-3-isocyanato-2-methyl-benzene is 1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information about bond stereochemistry. The compound’s structure would need to be analyzed using spectroscopic methods for more detailed information.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-isocyanato-2-methyl-benzene are not fully detailed in the search results. It’s known that the compound has a molecular weight of 212.05 and is solid or liquid at normal temperatures . Further information would require additional research.

Scientific Research Applications

Crystal Structure Analysis

Research by Stein et al. (2015) on derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, including isostructural 1-bromo and 1-iodo derivatives, reveals supramolecular features such as hydrogen bonding, π–π interactions, and close contacts between nitrogen and iodine atoms, indicating the structural versatility and potential utility of bromo-substituted benzene compounds in designing materials with specific intermolecular interactions (Stein, Hoffmann, & Fröba, 2015).

Synthesis of Complex Molecules

Fink et al. (1997) discussed the synthesis of ethynylferrocene compounds through palladium-catalyzed cross-coupling reactions, showcasing the utility of bromo-substituted benzene derivatives in creating complex organometallic structures with potential electronic and catalytic applications (Fink et al., 1997).

Advanced Material Synthesis

Dong Jianxun et al. (2018) focused on synthesizing 1,3-Bis(isocyanatomethyl)benzene, highlighting its application in optical polymer composite materials, construction, and automotive industries. This study underscores the importance of developing green synthesis processes for high-performance isocyanates, indicative of the broader applicability of bromo-substituted benzene derivatives in material science (Dong Jianxun et al., 2018).

Antimicrobial Studies

Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives from bromo-substituted benzene compounds, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of bromo-substituted benzene derivatives in developing new antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).

Nanotechnology Applications

Bratlie et al. (2007) explored the shape effects of Pt nanoparticles on benzene hydrogenation, using bromo-substituted compounds to modulate the catalytic selectivity, illustrating the potential of bromo-substituted benzene derivatives in nanocatalysis and material science (Bratlie et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements, including H301, H311, H331, and H341 . These indicate that it’s toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWSKMUMKTPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-isocyanato-2-methyl-benzene

Synthesis routes and methods I

Procedure details

A solution of triphosgene (2.25 g, 7.58 mmol) in toluene (27 mL), cooled in an ice-water bath, was treated slowly with a solution of 3-bromo-2-methylaniline (3.00 g, 16.1 mmol) and DIEA (5.6 mL, 32.2 mmol) in toluene (5.4 mL). The resulting suspension was stirred at room temperature for 2 h. The precipitate was removed by filtration and washed with EtOAc. The combined filtrates were diluted with EtOAc, washed with brine, dried and concentrated to provide 1-bromo-3-isocyanato-2-methylbenzene as a brown oil (3.68 g, 98% yield), used without purification. 1H NMR (400 MHz, DMSO-d6) δ 7.49 (dd, J=8.1, 0.9 Hz, 1H), 7.31 (dd, J=7.9, 0.7 Hz, 1H), 7.15 (td, J=8.0, 0.7 Hz, 1H), 2.38 (s, 3H).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-2-methyl-3-aminobenzene 25.0 g, triphosgene 60.0 g and toluene 400 ml was stirred with heating under reflux for three hours. The reaction mixture after standing to cool was concentrated under reduced pressure to give 1-bromo-3-isocyanato-2-methylbenzene 30.3 g.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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